Cas no 886930-57-0 (5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide)
5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
- 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide
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- Inchi: 1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
- InChI Key: HIABKOLNCVIMMQ-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O
5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2645-0674-2μmol |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-5μmol |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-10μmol |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-20μmol |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-1mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-2mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-3mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-4mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-5mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0674-10mg |
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
886930-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide
5-Chloro-N-5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl-2-Nitrobenzamide (CAS No. 886930-57-0): A Comprehensive Overview
The compound 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide, identified by the CAS registry number 886930-57-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their roles in drug design and material science. The structure of this molecule is characterized by a benzamide core with multiple substituents, including a chloro group, a nitro group, and a methanesulfonylphenyl group attached to an oxadiazole ring.
The synthesis of 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide involves multi-step organic reactions, often utilizing coupling agents and protecting groups to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules. The presence of the oxadiazole ring is particularly noteworthy, as it contributes to the molecule's stability and reactivity. Oxadiazoles are known for their ability to act as heterocyclic scaffolds in medicinal chemistry due to their unique electronic properties.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The nitro group and chloro substituent are known to influence the pharmacokinetic properties of molecules, making them attractive targets for researchers in the pharmaceutical industry. Additionally, the methanesulfonylphenyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability.
Recent studies have explored the role of oxadiazole-containing compounds in inhibiting specific enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, research published in 2023 demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. These findings underscore the importance of further investigation into the biological effects of this compound.
In terms of chemical synthesis, the construction of 1,3,4-oxadiazole rings has been a topic of extensive research. Methods such as thermal cyclization and transition-metal-catalyzed reactions have been employed to optimize the synthesis process. The integration of computational chemistry tools has also played a pivotal role in predicting optimal reaction conditions and identifying potential intermediates.
The structural complexity of CAS No. 886930-57-0 makes it an ideal candidate for exploring supramolecular chemistry concepts. Researchers have investigated its ability to form self-assembled structures under specific conditions, which could have implications in nanotechnology and materials science.
In conclusion, 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide represents a fascinating example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with diverse applications. As ongoing studies continue to uncover its potential, this compound stands at the forefront of modern chemical innovation.
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